Bicyclic heteroaryl amide derivative 3
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Overview
Description
Bicyclic heteroaryl amide derivative 3 is a compound that belongs to the class of bicyclic heteroaryl amides These compounds are characterized by their bicyclic structure, which includes two fused rings containing heteroatoms such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclic heteroaryl amide derivative 3 typically involves the formation of the bicyclic core followed by the introduction of the amide functionality. One common synthetic route includes the cyclization of a suitable precursor containing the necessary functional groups. For example, the cyclization of N-aryl-N’-acylalkylenediamines can be promoted by ethyl polyphosphate ester under microwave conditions to yield the desired bicyclic structure . The reaction conditions often involve elevated temperatures and the use of specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclic heteroaryl amide derivative 3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Bicyclic heteroaryl amide derivative 3 has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infectious diseases, inflammatory conditions, and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of bicyclic heteroaryl amide derivative 3 involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism can vary depending on the specific application and target. In medicinal chemistry, the compound may inhibit or activate certain enzymes, affecting cellular processes and pathways involved in disease progression.
Comparison with Similar Compounds
Bicyclic heteroaryl amide derivative 3 can be compared with other similar compounds, such as bicyclic [4.3.1] aza-amides and bicyclic [1,3,4] thiadiazoles . These compounds share structural similarities but differ in their specific functional groups and heteroatoms. The uniqueness of this compound lies in its specific amide functionality and the potential for diverse chemical modifications, making it a versatile compound for various applications.
List of Similar Compounds
- Bicyclic [4.3.1] aza-amides
- Bicyclic [1,3,4] thiadiazoles
- Bicyclic [1,2,4] triazoles
References
Properties
Molecular Formula |
C24H31N5O2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[2-[(3R)-3-aminopyrrolidine-1-carbonyl]pyrazolo[1,5-a]pyridin-4-yl]acetamide |
InChI |
InChI=1S/C24H31N5O2/c25-18-3-5-28(14-18)23(31)20-9-21-19(2-1-4-29(21)27-20)26-22(30)13-24-10-15-6-16(11-24)8-17(7-15)12-24/h1-2,4,9,15-18H,3,5-8,10-14,25H2,(H,26,30)/t15?,16?,17?,18-,24?/m1/s1 |
InChI Key |
CHANXFBBIWKIAI-ZWGBCBFGSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)C2=NN3C=CC=C(C3=C2)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=NN3C=CC=C(C3=C2)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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